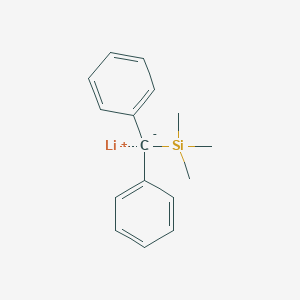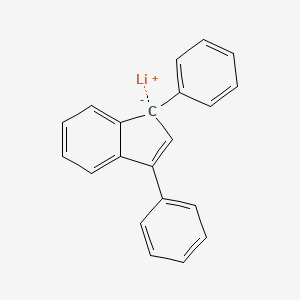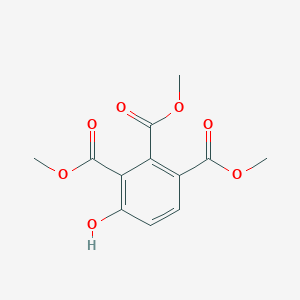![molecular formula C33H63N3O B14420639 2,4,6-Tris[(dibutylamino)methyl]phenol CAS No. 81116-67-8](/img/structure/B14420639.png)
2,4,6-Tris[(dibutylamino)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tris[(dibutylamino)methyl]phenol is an organic compound characterized by the presence of tertiary amine groups and a phenolic hydroxyl group. This compound is known for its unique chemical properties and is widely used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris[(dibutylamino)methyl]phenol typically involves a Mannich reaction. This reaction includes the condensation of phenol, formaldehyde, and dibutylamine under controlled conditions. The reaction is carried out in a reactor under vacuum to facilitate the removal of water produced during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Tris[(dibutylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are used under basic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Corresponding amines.
Substitution: Alkylated derivatives of the original compound.
Applications De Recherche Scientifique
2,4,6-Tris[(dibutylamino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and condensation reactions.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,4,6-Tris[(dibutylamino)methyl]phenol involves its interaction with various molecular targets. The tertiary amine groups can form complexes with metal ions, facilitating catalytic reactions. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
- 2,4,6-Tris[(dimethylamino)methyl]phenol
- 2,4,6-Tris[(diethylamino)methyl]phenol
- 2,4,6-Tris[(dipropylamino)methyl]phenol
Comparison: 2,4,6-Tris[(dibutylamino)methyl]phenol is unique due to its longer alkyl chains on the amine groups, which can influence its solubility and reactivity compared to its dimethyl, diethyl, and dipropyl counterparts. This uniqueness makes it particularly useful in applications requiring specific solubility and reactivity profiles .
Propriétés
Numéro CAS |
81116-67-8 |
|---|---|
Formule moléculaire |
C33H63N3O |
Poids moléculaire |
517.9 g/mol |
Nom IUPAC |
2,4,6-tris[(dibutylamino)methyl]phenol |
InChI |
InChI=1S/C33H63N3O/c1-7-13-19-34(20-14-8-2)27-30-25-31(28-35(21-15-9-3)22-16-10-4)33(37)32(26-30)29-36(23-17-11-5)24-18-12-6/h25-26,37H,7-24,27-29H2,1-6H3 |
Clé InChI |
MILOSZNMUZXSFM-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CC1=CC(=C(C(=C1)CN(CCCC)CCCC)O)CN(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


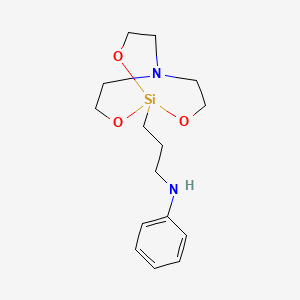
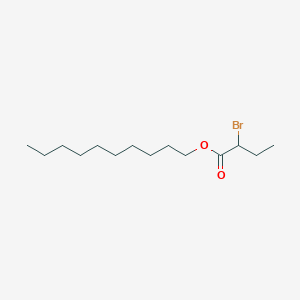
![2-(Dimethoxymethyl)-2-methyl-1-oxaspiro[2.2]pentane](/img/structure/B14420577.png)
![3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene](/img/structure/B14420593.png)


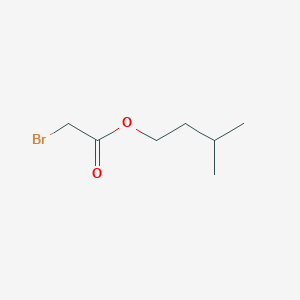
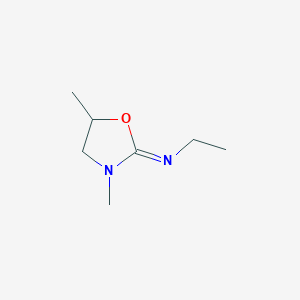
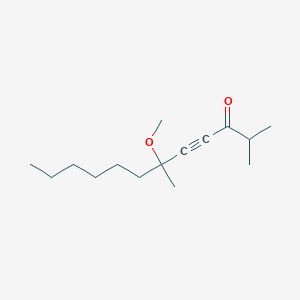
![2-[(2,3,4,5,6-Pentafluorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14420630.png)
